molecular formula C19H15N7O4S B2766332 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896678-81-2

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2766332
CAS No.: 896678-81-2
M. Wt: 437.43
InChI Key: DJXMTQHUDVPEMO-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O4S and its molecular weight is 437.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4S/c1-30-15-8-6-13(7-9-15)25-18-17(23-24-25)19(21-11-20-18)31-10-16(27)22-12-2-4-14(5-3-12)26(28)29/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMTQHUDVPEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 386.44 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is known to influence the biological activity of similar compounds.

Anticancer Activity

Research indicates that triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds related to this structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In studies involving lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines, derivatives demonstrated potent cytotoxic effects, suggesting potential as anticancer agents .

Cell Line IC50 (µM) Mechanism of Action
Lung Carcinoma (H-157)5.2Induction of apoptosis
Kidney Fibroblast (BHK-21)3.8Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives possess significant antibacterial activity, with some exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)15
Escherichia coli20

Antiviral Properties

Triazolo-pyrimidine derivatives have demonstrated antiviral activity against HIV strains. The mechanism involves inhibition of viral replication in infected cells, with some compounds showing superior efficacy compared to standard antiviral agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Modulation : It affects the cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells contributes to its antimicrobial properties.

Case Studies

  • Study on Anticancer Efficacy : A study published in Pharmacological Reports examined the effects of triazolo-pyrimidine derivatives on various cancer cell lines. The results indicated that compounds similar to the one discussed showed IC50 values ranging from 3 to 10 µM across different cancer types, highlighting their potential as therapeutic agents .
  • Antimicrobial Evaluation : Another research article focused on the antibacterial activity of triazolo-pyrimidines against common pathogens. The study reported significant inhibition zones in agar diffusion assays for several derivatives, including the compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activities. For instance:

  • Antifungal Activity : Studies have shown that derivatives similar to this compound demonstrate potent antifungal effects against various strains, including Candida and Aspergillus species. The incorporation of the triazole ring is crucial for enhancing antifungal potency, often surpassing established antifungal agents in efficacy .
  • Antibacterial Activity : Compounds with similar structures have been tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown MIC values lower than those of conventional antibiotics, indicating their potential as effective antibacterial agents .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties due to its ability to inhibit specific pathways involved in tumor growth:

  • Mechanisms of Action : The triazole-pyrimidine scaffold may interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression .

Case Studies

  • In vitro Studies on Antifungal Activity : A series of derivatives were synthesized and tested for their antifungal activity against Candida albicans. Results indicated that modifications to the triazole ring significantly enhanced antifungal activity compared to parent compounds .
  • Antibacterial Efficacy Assessment : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited MIC values as low as 0.5 µg/mL, demonstrating superior activity compared to traditional antibiotics like ampicillin .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this triazolopyrimidine derivative?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the triazolo-pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
  • Step 2: Introduction of the thioether moiety via nucleophilic substitution, often requiring catalysts like triethylamine and controlled temperatures (60–80°C) to optimize yield .
  • Step 3: Acetamide coupling using activated intermediates (e.g., EDCI/HOBt) to attach the 4-nitrophenyl group .
    Key conditions: Monitor reactions via TLC/HPLC for purity (>95%) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of the triazole ring and substituent positions .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray crystallography: Resolves ambiguous stereochemistry or crystal packing interactions (if single crystals are obtainable) .
  • HPLC: Ensures purity (>95%) and identifies byproducts .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Design of Experiments (DOE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves thiolation efficiency .

Advanced: What methodologies are used to study interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) to enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular docking (AutoDock/Vina): Predicts binding poses using crystallographic target structures (e.g., CDK2 for anticancer activity studies) .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Answer:

  • Pharmacokinetic (PK) studies: Assess bioavailability, plasma stability, and metabolic degradation (e.g., cytochrome P450 assays) .
  • Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Tissue distribution studies: Use radiolabeled analogs to track compound accumulation in target organs .

Advanced: What strategies improve selectivity for specific biological targets?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy vs. nitro groups) and evaluate activity against isoforms (e.g., CDK4 vs. CDK6) .
  • Co-crystallization studies: Identify key hydrogen bonds or hydrophobic interactions driving selectivity .
  • Fragment-based screening: Design hybrid molecules by merging fragments with complementary binding motifs .

Advanced: How to establish a quantitative SAR (QSAR) model?

Answer:

  • Dataset curation: Collect activity data (IC50, Ki) for ≥30 analogs with diverse substituents .
  • Descriptor calculation: Use software (e.g., MOE) to compute electronic (logP, polarizability) and steric parameters (molar refractivity) .
  • Machine learning (Random Forest/SVM): Train models to predict activity and validate via leave-one-out cross-validation (R² > 0.7) .

Advanced: What techniques assess chemical stability under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
  • Thermogravimetric analysis (TGA): Determines thermal stability and decomposition temperatures .
  • Light exposure testing: Use UV-Vis spectroscopy to monitor photodegradation kinetics .

Advanced: How to map pharmacophore features for target engagement?

Answer:

  • Ligand-based pharmacophore: Align active analogs in 3D space to identify essential features (e.g., hydrogen bond acceptors near the triazole ring) .
  • Target-based pharmacophore: Extract interaction motifs from co-crystal structures (e.g., hydrophobic pockets accommodating the 4-nitrophenyl group) .
  • Validation: Test pharmacophore models against inactive analogs to exclude false positives .

Advanced: How to design comparative studies with structural analogs?

Answer:

  • Select analogs: Focus on derivatives with variations in key regions (e.g., 4-methoxyphenyl vs. benzyl substituents) .
  • Benchmark assays: Compare potency (IC50), selectivity (SI index), and cytotoxicity (CC50) across analogs .
  • Data analysis: Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify outlier behaviors .

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